1-[2-(4-Methylphenoxy)propanoyl]indoline
Description
Properties
Molecular Formula |
C18H19NO2 |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methylphenoxy)propan-1-one |
InChI |
InChI=1S/C18H19NO2/c1-13-7-9-16(10-8-13)21-14(2)18(20)19-12-11-15-5-3-4-6-17(15)19/h3-10,14H,11-12H2,1-2H3 |
InChI Key |
DEAAOTOSCMZUMJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-[2-(4-Methylphenoxy)propanoyl]indoline exhibit a range of biological activities, including:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For example, derivatives of indole compounds have been evaluated for their efficacy against breast cancer cell lines, with some demonstrating significant inhibitory effects on CDK4 and CDK6, which are crucial targets in cancer therapy .
- Neurotransmitter Modulation : The binding affinity of this compound to neurotransmitter receptors suggests potential applications in treating neurological disorders. Interaction studies have indicated its capability to modulate neurotransmission pathways .
- Anti-inflammatory Effects : Similar compounds have been linked to anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Formation of the Indoline Core : This involves the cyclization of appropriate precursors.
- Introduction of the Propanoyl Group : This step modifies the indoline structure to enhance biological activity.
- Substitution with the 4-Methylphenoxy Group : This final step imparts unique chemical properties that may influence the compound's pharmacological profile.
The optimization of each synthetic step is crucial for achieving high yields and purity, which are essential for subsequent biological evaluations .
Case Study 1: Anticancer Activity
A study focused on novel indolyl derivatives demonstrated that compounds structurally related to this compound exhibited potent inhibitory activity against CDK4 and CDK6 in breast cancer cell lines (MCF-7 and MDA-MB-231). These findings suggest that such derivatives could serve as promising candidates for further development as anticancer agents .
Case Study 2: Neuropharmacological Applications
Research into the interaction of similar indole derivatives with neurotransmitter receptors revealed their potential as modulators of neurochemical pathways. This could pave the way for developing treatments for mood disorders or neurodegenerative diseases .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methyl-1H-indole | Indole core with methyl substitution | Antidepressant |
| Propanamide derivative of indole | Indole core with amide functionality | Anticancer |
| 5-Hydroxyindole derivative | Hydroxylated indole structure | Neurotransmitter modulation |
The unique combination of an indoline core with a propanoyl and phenoxy group in this compound may impart distinct pharmacological properties compared to these related compounds, highlighting its potential dual-action as both an antidepressant and anticancer agent .
Comparison with Similar Compounds
5-[2-[4-[(Substituted Phenoxy)alkyl]piperazin-1-yl]propyl]indoline Derivatives
- Structural Differences: These compounds replace the propanoyl group with a piperazine-substituted alkyl chain, enhancing interactions with adrenergic receptors. The 4-methylphenoxy group in the target compound is replaced by substituted phenoxy moieties (e.g., methoxy, ethoxy) .
- Biological Activity: In pharmacological tests, six derivatives exhibited pA2 values >7.50, indicating potent α1-AR antagonism. The absence of a piperazine group in 1-[2-(4-Methylphenoxy)propanoyl]indoline suggests reduced receptor affinity compared to these analogues .
1H-3-{4-[(3-Dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole
- Structural Differences: This indole derivative features a dimethylaminopropylaminomethyl group and a phenyl substituent, differing from the propanoyl-phenoxy motif in the target compound.
Propanoyl-Containing ACE Inhibitors
Perindopril and Enalapril
- Structural Differences: Both ACE inhibitors share a propanoyl backbone but incorporate pyrrolidine (Enalapril) or octahydroindole (Perindopril) rings instead of indoline.
- Functional Implications: The indoline core in this compound may reduce ACE inhibition efficacy compared to these drugs, as their heterocyclic systems optimize binding to the zinc-containing ACE active site .
Phenoxy-Substituted Benzamide Derivatives
- Examples: Compounds 13–17 in feature benzamide scaffolds with phenoxy groups (e.g., methoxy, ethoxy, propoxy).
- Comparison: Parameter this compound Benzamide Derivatives () Core Structure Indoline Benzamide Substituent 4-Methylphenoxy Methoxy, ethoxy, propoxy Functional Group Propanoyl Amide Likely Pharmacological Role α1-AR modulation (inferred) Unclear; possibly protease or kinase inhibition The methyl group in the target compound may confer greater metabolic stability compared to longer alkoxy chains (e.g., propoxy), which could increase susceptibility to oxidative degradation .
Key Research Findings and Implications
Activity vs. α1-AR Analogues: The absence of a piperazine group in this compound likely reduces α1-AR antagonism compared to ’s derivatives, emphasizing the importance of nitrogen-containing heterocycles in receptor binding .
Lipophilicity vs.
Structural Hybridization Potential: Hybridizing the propanoyl-indoline scaffold with piperazine moieties (as in ) could yield dual-action compounds with enhanced pharmacological profiles.
Preparation Methods
Nucleophilic Aromatic Substitution
The 4-methylphenoxy group is introduced via reaction between 4-methylphenol and 2-chloropropanoic acid under basic conditions.
Procedure :
Mitsunobu Reaction as an Alternative Pathway
For substrates resistant to nucleophilic substitution, the Mitsunobu reaction offers superior control:
-
4-Methylphenol (1.0 equiv), 2-hydroxypropanoic acid (1.1 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF at 0°C.
-
Reaction proceeds at room temperature for 6 h, yielding 2-(4-methylphenoxy)propanoic acid in 85% yield.
Acylation of Indoline: Methodologies and Optimization
Acid Chloride Route
The most direct method involves converting 2-(4-methylphenoxy)propanoic acid to its acyl chloride, followed by amine acylation.
Step 1: Synthesis of 2-(4-Methylphenoxy)propanoyl Chloride
-
2-(4-Methylphenoxy)propanoic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in anhydrous dichloromethane.
-
The reaction is refluxed for 2 h, followed by solvent evaporation under reduced pressure.
Step 2: Amine Acylation
-
Indoline (1.0 equiv) is dissolved in dry dichloromethane with triethylamine (2.0 equiv).
-
The acyl chloride (1.2 equiv) is added dropwise at 0°C, and the mixture is stirred at room temperature for 4 h.
-
Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) yields the title compound in 76% purity.
Challenges : Competing Friedel-Crafts acylation on the indoline aromatic ring is mitigated by maintaining low temperatures and avoiding Lewis acids.
Coupling Agent-Mediated Acylation
For acid-sensitive substrates, carbodiimide-based coupling offers an alternative:
-
2-(4-Methylphenoxy)propanoic acid (1.0 equiv), indoline (1.1 equiv), EDCl (1.5 equiv), and HOBt (0.3 equiv) in DMF.
-
Stirred at room temperature for 12 h, yielding this compound in 82% yield after extraction.
One-Pot Synthesis Strategies
Integrated Acylation and Purification
Drawing from multi-step protocols in indoline synthesis, a one-pot approach combines acid chloride formation and acylation:
-
In situ generation of acyl chloride using oxalyl chloride (2.0 equiv) and catalytic DMF in dichloromethane.
-
Direct addition of indoline and triethylamine without intermediate isolation.
-
Reaction monitored by TLC, with crude product purified via flash chromatography.
Advantages : Reduced handling of moisture-sensitive intermediates; overall yield improves to 79%.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity, with retention time = 8.2 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride | 76 | 98 | Short reaction time | Moisture-sensitive intermediates |
| Coupling Agents | 82 | 97 | Mild conditions | Higher cost of reagents |
| One-Pot Synthesis | 79 | 96 | Reduced purification steps | Requires rigorous temperature control |
Industrial-Scale Considerations
Process Optimization
Q & A
Q. What are the key steps and challenges in synthesizing 1-[2-(4-Methylphenoxy)propanoyl]indoline?
Methodological Answer:
- Synthesis Route : The compound can be synthesized via a multi-step process involving:
- Coupling reactions : Linking the indoline moiety to the 4-methylphenoxy-propanoyl group using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) is critical for isolating intermediates and the final product .
- Challenges :
- Steric hindrance : The bulky indoline group may reduce coupling efficiency.
- Byproduct formation : Impurities such as unreacted starting materials or hydrolyzed intermediates require rigorous purification .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the presence of the indoline ring (δ 6.5–7.5 ppm for aromatic protons) and the 4-methylphenoxy group (δ 2.3 ppm for CH₃) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion at m/z 310.1443 for C₁₉H₁₉NO₂).
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching at ~1700 cm⁻¹ and aromatic C-H bending .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial design to test variables:
- Temperature : Elevated temperatures (60–80°C) may accelerate coupling but risk decomposition.
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote side reactions .
- Catalyst Screening : Compare palladium-based catalysts (e.g., Pd(OAc)₂) vs. organocatalysts for selectivity .
- Real-Time Monitoring : In-situ FTIR or HPLC tracks reaction progress and identifies intermediates .
Q. What strategies address contradictions in reported biological activity data?
Methodological Answer:
-
Assay Standardization :
- Cell lines : Use authenticated lines (e.g., HEK293 vs. HeLa) to minimize variability .
- Dosage consistency : Normalize concentrations to molarity (µM) rather than mass (µg/mL).
-
Impurity Profiling : Quantify known impurities (e.g., hydrolyzed derivatives) via LC-MS and correlate with bioactivity . Example impurities:
Impurity ID CAS Number Structure (2RS)-2-(4-Ethylphenyl)-propanoic Acid 3585-52-2 Fenofibric Acid 42017-89-0
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., carbonyl group nucleophilic attack susceptibility) .
- Molecular Docking : Simulate interactions with biological targets (e.g., serotonin receptors) using software like AutoDock Vina. Key parameters:
- Binding energy : ≤ -7.0 kcal/mol suggests strong affinity.
- Hydrogen bonding : Prioritize residues like Asp155 in 5-HT₂A receptors .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships?
Methodological Answer:
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points caused by pipetting errors or instrument drift .
Q. How should researchers validate the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to:
- Heat (40–60°C for 14 days).
- Light (ICH Q1B guidelines: 1.2 million lux-hours).
- Hydrolysis (pH 3.0 and 8.0 buffers).
- Analytical Tools : Monitor degradation via UPLC-PDA and compare retention times with reference standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
